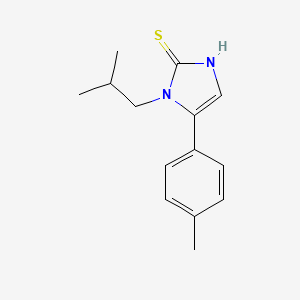
1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-异丁基-5-(4-甲基苯基)-1H-咪唑-2-基氢硫化物是一种复杂的有机化合物,属于咪唑衍生物类。该化合物以咪唑环为特征,咪唑环被异丁基和4-甲基苯基取代,并带有氢硫化物官能团。咪唑衍生物以其多样的生物活性而闻名,在医药化学中得到广泛应用。
准备方法
合成路线和反应条件
1-异丁基-5-(4-甲基苯基)-1H-咪唑-2-基氢硫化物的合成通常包括以下步骤:
咪唑环的形成: 咪唑环可以通过德布斯-拉齐谢夫斯基咪唑合成法合成,该方法涉及乙二醛、氨和醛的缩合。
取代反应: 异丁基和4-甲基苯基通过取代反应引入。这些反应通常需要使用强碱或酸作为催化剂。
氢硫化物基团的引入: 氢硫化物基团可以通过使用硫醇试剂的亲核取代反应引入。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。连续流动反应器和自动化合成的使用可以提高生产过程的效率和产率。
化学反应分析
反应类型
1-异丁基-5-(4-甲基苯基)-1H-咪唑-2-基氢硫化物经历各种化学反应,包括:
氧化: 氢硫化物基团可以被氧化形成亚砜或砜。
还原: 该化合物可以发生还原反应,形成相应的还原衍生物。
取代: 咪唑环可以参与亲电和亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 强碱如氢化钠或酸如盐酸通常用作催化剂。
主要产物
这些反应形成的主要产物包括亚砜、砜和各种取代的咪唑衍生物。
科学研究应用
1-异丁基-5-(4-甲基苯基)-1H-咪唑-2-基氢硫化物在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗真菌特性。
医药: 正在进行的研究探索其作为各种疾病的治疗剂的潜力。
工业: 它被用于新材料的开发以及化学反应中的催化剂。
作用机制
1-异丁基-5-(4-甲基苯基)-1H-咪唑-2-基氢硫化物的作用机制涉及其与特定分子靶标的相互作用。咪唑环可以与酶和受体结合,调节其活性。氢硫化物基团可以参与氧化还原反应,影响细胞过程。异丁基和4-甲基苯基基团有助于该化合物的亲脂性,影响其在生物系统中的分布和相互作用。
相似化合物的比较
类似化合物
1-异丁基-5-甲基-1H-吡唑-4-磺酰氯: 该化合物具有异丁基,但具有吡唑环而不是咪唑环。
4-溴-1-异丁基-5-(丙氧基甲基)-1H-吡唑: 结构相似,但含有溴原子和丙氧基甲基。
独特性
1-异丁基-5-(4-甲基苯基)-1H-咪唑-2-基氢硫化物因其官能团和咪唑环的组合而独一无二。这种组合赋予了与其他类似化合物不同的特定化学和生物学特性。
属性
IUPAC Name |
4-(4-methylphenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10(2)9-16-13(8-15-14(16)17)12-6-4-11(3)5-7-12/h4-8,10H,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHBYPVIVKISPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
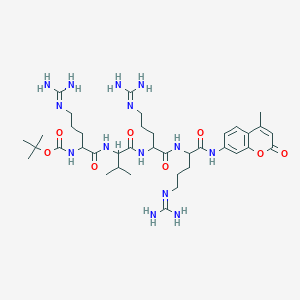
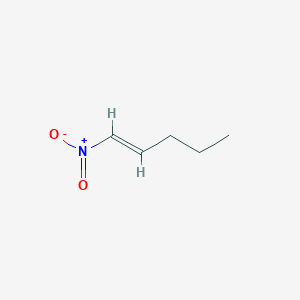
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)
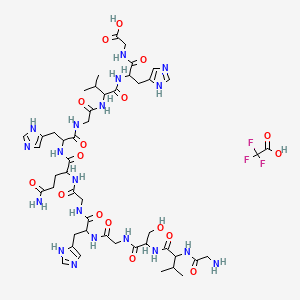
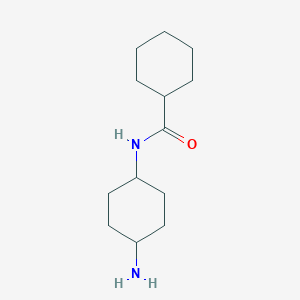




![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)
